An In-Depth Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: Properties, Characterization, and Handling
An In-Depth Technical Guide to Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride: Properties, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride (CAS No: 225240-71-1), a key building block in modern medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's characteristics, methods for its analysis, and essential safety protocols, offering a foundation for its effective and safe utilization in the laboratory.
Introduction: A Versatile Piperidine Scaffold
Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a heterocyclic compound belonging to the piperidine class of molecules. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a methyl group and an ethyl carboxylate at the 4-position of the piperidine ring provides a valuable synthetic handle for the elaboration of more complex molecular architectures. This strategic substitution makes it a crucial intermediate in the synthesis of various drug candidates, including those targeting central nervous system disorders and other therapeutic areas.[1][2] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. The key physical and chemical characteristics of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 225240-71-1 | [3][4][5] |
| Molecular Formula | C₉H₁₈ClNO₂ | [3][4] |
| Molecular Weight | 207.70 g/mol | [5] |
| Appearance | Solid | [3][4] |
| Solubility | Readily soluble in water and some organic solvents. | |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | [3] |
Note: A specific melting point for this compound is not consistently reported in publicly available literature. It is recommended to determine this experimentally. As a hydrochloride salt of an ester, it may decompose upon heating rather than exhibiting a sharp melting point.
Structural Elucidation and Characterization
The identity and purity of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for verifying the structure of the molecule. While a publicly available, definitively assigned spectrum for the hydrochloride salt is scarce, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Features:
-
Ethyl Group: A quartet corresponding to the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃).
-
Piperidine Ring Protons: A series of multiplets in the aliphatic region corresponding to the axial and equatorial protons on the piperidine ring. The presence of the hydrochloride salt will likely lead to a downfield shift of the protons adjacent to the nitrogen atom.
-
Methyl Group at C4: A singlet for the methyl protons at the 4-position.
The following diagram illustrates the workflow for acquiring and interpreting an NMR spectrum for this compound.
Caption: Workflow for NMR-based structural verification.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the presence of key functional groups within the molecule.
Expected IR Absorption Bands:
-
N-H Stretch: A broad absorption band is expected in the region of 2400-3000 cm⁻¹ due to the stretching of the protonated amine (N⁺-H) in the hydrochloride salt.
-
C=O Stretch: A strong absorption band around 1730 cm⁻¹ corresponding to the stretching of the carbonyl group of the ethyl ester.
-
C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹ for the C-O bond of the ester.
-
C-H Stretch: Absorption bands in the region of 2800-3000 cm⁻¹ for the C-H bonds of the aliphatic and methyl groups.
Synthesis and Experimental Protocols
The synthesis of Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A general synthetic approach is outlined below, drawing from established methods for the synthesis of related piperidine derivatives.[6]
General Synthetic Strategy
A common route involves the esterification of a suitable piperidine carboxylic acid precursor, followed by the introduction of the methyl group at the 4-position and subsequent formation of the hydrochloride salt. The choice of reagents and reaction conditions is critical to avoid side reactions and ensure the desired stereochemistry, if applicable.
The following diagram outlines a plausible synthetic pathway.
Caption: A generalized synthetic pathway for Ethyl 4-Methylpiperidine-4-carboxylate HCl.
Exemplary Experimental Protocol: Esterification of 4-Methylpiperidine-4-carboxylic Acid
This protocol describes a general method for the esterification step, a key transformation in the synthesis.
Materials:
-
4-Methylpiperidine-4-carboxylic acid
-
Anhydrous Ethanol
-
Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylpiperidine-4-carboxylic acid in an excess of anhydrous ethanol.
-
Acid Addition: Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with vigorous stirring. The addition of a strong acid catalyst should also be performed cautiously at low temperatures. This step is crucial for the in-situ formation of the reactive acyl chloride, which readily reacts with ethanol.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) to determine its completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as diethyl ether, and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-methylpiperidine-4-carboxylate.
-
Salt Formation: Dissolve the crude ester in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt.
-
Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous ethanol and a flame-dried apparatus is essential to prevent the hydrolysis of the ester product and the thionyl chloride reagent.
-
Slow Addition of Thionyl Chloride at Low Temperature: This controls the exothermic reaction and prevents the formation of unwanted byproducts.
-
Refluxing: Heating the reaction mixture increases the reaction rate, ensuring the completion of the esterification in a reasonable timeframe.
-
Aqueous Work-up with Sodium Bicarbonate: This step is critical for removing the acidic catalyst and any unreacted starting material, facilitating the isolation of the ester.
Safety and Handling
Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a chemical that requires careful handling in a laboratory setting. The following information is based on available safety data.[7]
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator should be used.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep in an inert atmosphere.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The following flowchart summarizes the essential safety precautions when handling this compound.
Caption: A summary of safety precautions for handling Ethyl 4-Methylpiperidine-4-carboxylate HCl.
Conclusion
Ethyl 4-Methylpiperidine-4-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of complex molecules in the field of drug discovery. A comprehensive understanding of its physical properties, coupled with robust analytical characterization and strict adherence to safety protocols, is essential for its effective and responsible use in the laboratory. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this important chemical intermediate.
References
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Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... [Link]
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Biosynce. Ethyl 4-methylpiperidine-4-carboxylate Hydrochloride CAS 225240-71-1. [Link]
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ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),... [Link]
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SpectraBase. 1-PIPERIDINEACETIC ACID, 4-CARBOXY-, 4-ETHYL METHYL ESTER. [Link]
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